molecular formula C9H11ClN2O2S B13151086 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13151086
M. Wt: 246.71 g/mol
InChI Key: XBEOBGVOSREFMF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound characterized by the presence of a chloro group, an oxazepane ring, a thiazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the oxazepane ring via nucleophilic substitution. The chloro group is usually introduced through a halogenation reaction, and the aldehyde group is added through formylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

The uniqueness of 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

4-chloro-2-(1,4-oxazepan-4-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H11ClN2O2S/c10-8-7(6-13)15-9(11-8)12-2-1-4-14-5-3-12/h6H,1-5H2

InChI Key

XBEOBGVOSREFMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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